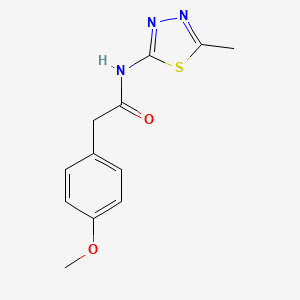

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-15-12(18-8)13-11(16)7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRRHYGWDCNXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety is particularly significant, as this structural feature is associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features both a methoxyphenyl group and a thiadiazole ring. The structural characteristics contribute to its biological activities, with the thiadiazole ring being known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that certain thiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal activity compared to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been explored in various studies. The mechanism of action often involves the inhibition of cell proliferation through interference with critical cellular pathways.

- Research Findings : In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period .

The biological activities of 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in cell cycle regulation and DNA replication.

- Receptor Interaction : The compound may interact with specific receptors or transcription factors that regulate cell growth and proliferation.

- Synergistic Effects : The combination of different pharmacophores within the molecule may enhance its overall efficacy through synergistic mechanisms.

Data Summary Table

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has shown that thiadiazole derivatives, including those similar to 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit promising anticancer properties. A study evaluated various thiadiazole derivatives against several cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). Although none surpassed the efficacy of doxorubicin, certain derivatives demonstrated notable cytotoxic effects, suggesting a potential role in cancer therapy .

Case Study:

In a comparative study involving derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, compounds with specific substitutions showed varying degrees of activity against cancer cell lines. For instance, derivatives with ortho-chloro and meta-methoxy groups exhibited enhanced anticancer properties compared to others .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been investigated. Compounds similar to 2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or interference with essential metabolic pathways .

Case Study:

A recent synthesis and evaluation study reported that specific thiadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the thiadiazole ring could enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of thiadiazole derivatives. The presence of electron-withdrawing groups generally enhances biological activity by increasing the compound's reactivity towards biological targets. For example:

- Methoxy groups can influence lipophilicity and solubility.

- Thiadiazole moieties often contribute to the interaction with target proteins or enzymes involved in disease processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of thiadiazole derivatives are highly influenced by substituents on the phenyl and thiadiazole rings. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Yields

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 5l) correlate with higher melting points (~270°C), likely due to increased molecular rigidity .

- Methyl substituents on the thiadiazole (e.g., 4m) reduce melting points compared to bulkier groups, suggesting weaker intermolecular forces .

- The target compound’s 4-methoxy group may enhance solubility compared to halogenated analogs (e.g., 63 with 3-fluoro), as methoxy is both polar and moderately lipophilic .

Key Observations :

- nitro (electron-withdrawing) groups .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride, triethylamine | Dioxane | 25°C | 75% | |

| 2-Chloroacetamide, K₂CO₃ | DMF | 80°C | 83% | |

| NaN₃, toluene/water | Reflux | 100°C | 58% |

Which spectroscopic techniques are employed for structural characterization?

Basic Question

- FT-IR : Confirms amide C=O (1650–1680 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹), and thiadiazole C=N (1540–1620 cm⁻¹) .

- ¹H/¹³C NMR : Identifies methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide CH₃ (δ 2.1 ppm) .

- X-ray Crystallography : Resolves bond lengths/angles; SHELX programs refine crystal structures (e.g., C=O bond: ~1.22 Å) .

How can researchers resolve discrepancies in reported biological activities?

Advanced Question

Contradictions in bioactivity data (e.g., IC₅₀ variations) often arise from:

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. PC3), serum concentration, or incubation time .

- Compound Purity : Impurities from synthesis (e.g., unreacted intermediates) skew results. Use HPLC (≥95% purity) for validation .

- Pharmacokinetic Factors : Solubility (DMSO vs. saline) and metabolic stability affect efficacy. Compare data using standardized protocols .

Q. Table 2: Anticancer Activity Comparison

| Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 | 12.3 | MTT | |

| HCT-116 | 8.7 | SRB |

What computational or crystallographic methods validate the compound’s structure?

Advanced Question

- SHELX Suite : Refines X-ray data to determine space groups, hydrogen bonding, and torsional angles. SHELXL is preferred for small-molecule refinement .

- ORTEP-3 : Generates 3D molecular graphics to visualize crystallographic data and validate bond geometry .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

How does structural modification of the thiadiazole ring affect pharmacological activity?

Advanced Question

- Electron-Withdrawing Groups (e.g., CF₃ in flufenacet): Enhance herbicide activity by increasing electrophilicity .

- Substituent Position : 5-Methyl vs. 5-phenyl groups alter steric hindrance, impacting target binding (e.g., caspase activation in anticancer studies) .

- Comparative SAR : Acetazolamide’s sulfonamide group confers carbonic anhydrase inhibition, while the methoxyphenyl group in the target compound may enhance membrane permeability .

What in vitro assays are suitable for evaluating anticancer potential?

Q. Methodological Focus

- MTT Assay : Measures mitochondrial activity in cancer cells (PC3, MCF-7) after 48–72 hours of treatment .

- Caspase Activation Assay : Quantifies apoptosis via fluorogenic substrates (e.g., caspase-3/9) in lysates .

- Colony Formation Assay : Assesses long-term proliferative inhibition .

Protocol Note : Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .

How to address contradictions in solubility or stability data?

Advanced Question

- Solubility Testing : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC quantification .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or oxidizers (H₂O₂) to identify degradation products .

- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.